(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(9H-xanthen-9-yl)methanone
Description
Properties
IUPAC Name |
[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-(9H-xanthen-9-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2S/c1-14-23-24-21(28-14)15-10-12-25(13-11-15)22(26)20-16-6-2-4-8-18(16)27-19-9-5-3-7-17(19)20/h2-9,15,20H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTNJYQFPHOUPGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)C2CCN(CC2)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(9H-xanthen-9-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a thiadiazole ring and a piperidine moiety connected to a xanthenone structure. The presence of these functional groups is crucial for its biological activity.
| Property | Description |
|---|---|
| Molecular Formula | C₁₅H₁₈N₄OS |
| Molecular Weight | 306.40 g/mol |
| Key Functional Groups | Thiadiazole, Piperidine, Xanthenone |
Biological Activity Overview
Antimicrobial Activity
Research indicates that derivatives of compounds containing the thiadiazole moiety exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate effectiveness against various pathogenic bacteria and fungi, including Candida species and Staphylococcus aureus . The mechanism often involves inhibition of key enzymes or disruption of cellular processes in target organisms.
Anticancer Properties
In vitro studies have assessed the cytotoxicity of similar thiadiazole derivatives against cancer cell lines such as MCF-7 (breast adenocarcinoma) and HepG2 (hepatocellular carcinoma). For example, a derivative with a similar structure showed an IC50 value of 2.32 µg/mL against HepG2 cells . This suggests that structural modifications can enhance the antiproliferative activity significantly.
Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent has also been explored. Thiadiazole derivatives are known to modulate inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines . This activity is vital for developing new therapeutic agents targeting inflammatory diseases.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several thiadiazole derivatives, including those similar to our compound. The results indicated that compounds with the thiadiazole ring displayed MIC values ranging from 25 μg/mL to 32.6 μg/mL against various bacterial strains . This highlights the potential of this compound in developing new antimicrobial agents.
Case Study 2: Anticancer Activity
In another study focusing on anticancer properties, a series of thiadiazole-based compounds were synthesized and tested against MCF-7 cells. One compound demonstrated an IC50 value of 5.36 µg/mL after structural modifications were made to enhance lipophilicity . This suggests that our compound might exhibit similar or improved efficacy based on its structural characteristics.
The biological activity of this compound likely involves interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes critical for microbial survival or cancer cell proliferation.
- Receptor Binding : It may bind to specific receptors involved in inflammatory responses.
- Cellular Disruption : The structural components could disrupt cellular processes essential for pathogen viability or cancer cell growth.
Comparison with Similar Compounds
Structural Analogues and Key Differences
1,3,4-Oxadiazole Derivatives
- Example: 1-(5-((9H-Carbazol-9-yl)methyl)-2-methyl-1,3,4-oxadiazol-3(2H)-yl)ethanone (). Structural Difference: Replaces the thiadiazole with an oxadiazole (oxygen vs. sulfur). Bioactivity: Oxadiazoles exhibit broad antimicrobial activity (e.g., compounds 4b, 4d, and 4e in showed high antibacterial activity against Staphylococcus aureus and Escherichia coli).
Bis-Thiadiazole Derivatives
- Examples: C1–C4 (bis-phenyl-thiadiazole methanones, ). Structural Difference: Replace the xanthene and piperidine with phenyl groups and lack a central methanone linker. Bioactivity: C1–C4 demonstrated antibiofilm activity against Candida albicans (60–80% inhibition) and antimicrobial effects (MIC: 4–32 µg/mL). ADMET Profile: Favorable absorption and low toxicity in silico predictions, attributed to phenyl groups enhancing solubility .
Oxadiazole-Thione Derivatives
Bioactivity and Mechanism
- Thiadiazole vs. Oxadiazole : Sulfur in thiadiazole may improve metabolic stability over oxadiazole, which is prone to hydrolysis .
Physicochemical and ADMET Properties
- The xanthene group in the target compound may reduce solubility but enhance binding to hydrophobic targets like lipid bilayers .
Q & A
Q. What synthetic methodologies are recommended for synthesizing (4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(9H-xanthen-9-yl)methanone?
The synthesis typically involves multi-step reactions, including cyclization and coupling steps. For example:
- Thiadiazole formation : React 2-amino-5-methyl-1,3,4-thiadiazole with chlorinated intermediates (e.g., chloroacetyl chloride) in methanol under reflux, followed by cyclization with thiourea .
- Piperidine coupling : Use amide bond formation via carbodiimide coupling (e.g., HBTU or DCC) to attach the piperidine-thiadiazole moiety to the xanthenone core .
- Purification : Recrystallization from methanol or ethanol is recommended for high-purity yields .
Q. How can spectroscopic techniques (NMR, IR, UV-Vis) validate the compound’s structure?
- 1H/13C-NMR : Key signals include aromatic protons (δ 6.5–8.5 ppm for xanthenone) and methyl groups on thiadiazole (δ 2.5–3.0 ppm). Piperidine protons appear as multiplet signals (δ 1.5–3.5 ppm) .
- FTIR : Confirm carbonyl (C=O) stretching at ~1650–1700 cm⁻¹ and thiadiazole C-S-C vibrations at ~650–750 cm⁻¹ .
- UV-Vis : Monitor conjugation effects; xanthenone typically absorbs at λmax ~250–300 nm .
Q. What preliminary biological assays are suitable for evaluating antimicrobial activity?
- Antibiofilm assays : Use microtiter plate methods with Staphylococcus aureus or Pseudomonas aeruginosa biofilms, quantifying inhibition via crystal violet staining .
- Efflux pump inhibition : Measure intracellular accumulation of ethidium bromide in bacterial strains with/without the compound .
- MIC determination : Follow CLSI guidelines for broth microdilution assays against Gram-positive and Gram-negative pathogens .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
- Data collection : Use high-resolution (≤1.0 Å) synchrotron data for accurate electron density maps.
- Refinement : Employ SHELXL for small-molecule refinement, addressing disorder in flexible piperidine or xanthenone moieties .
- Validation : Check for R-factor convergence (<5% discrepancy) and use the CCDC database to compare bond lengths/angles with similar structures .
Q. What computational strategies optimize ADMET properties while retaining bioactivity?
- Molecular docking : Use AutoDock Vina to predict binding affinity to targets like E. coli efflux pumps or bacterial topoisomerases. Prioritize compounds with ΔG ≤ -8 kcal/mol .
- ADMET prediction : Apply SwissADME or ADMETLab 2.0 to assess logP (aim for 2–4), aqueous solubility (>50 µM), and cytochrome P450 inhibition risks .
- QSAR modeling : Corrogate substituent effects (e.g., methyl on thiadiazole) with antibacterial potency using CoMFA or HQSAR .
Q. How do pH-dependent fluorescence properties impact biological studies?
- Fluorescence quenching : Measure emission spectra (λex = 280 nm) in buffers (pH 4–10). Thiadiazole-xanthenone hybrids often exhibit pH-sensitive quenching due to protonation of the xanthenone oxygen .
- Cellular imaging : Use confocal microscopy to track compound localization in bacterial cells, correlating fluorescence intensity with pH gradients in biofilms .
Q. What strategies address contradictory bioactivity data across studies?
- Dose-response validation : Re-test activity in multiple assays (e.g., time-kill kinetics vs. static MIC) to confirm concentration-dependent effects .
- Resazurin assay : Verify metabolic inhibition in persister cells, which may explain discrepancies between biofilm and planktonic cell data .
- Synergy testing : Combine with known antibiotics (e.g., ciprofloxacin) to identify potentiating effects masked in single-agent screens .
Methodological Considerations
Q. How to design a high-throughput screening (HTS) pipeline for derivatives?
- Library synthesis : Use parallel synthesis with varied substituents on the thiadiazole (e.g., halogens, alkyl chains) and xanthenone (e.g., nitro, methoxy groups) .
- Automated assays : Implement 384-well plate formats for rapid MIC and cytotoxicity (e.g., HepG2 cells) screening .
- Hit prioritization : Apply machine learning (e.g., Random Forest) to rank compounds by predicted efficacy/toxicity ratios .
Q. What analytical techniques quantify stability under physiological conditions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
